{2-[hydroxy(phenyl)phosphoryl]-1H-benzimidazol-1-yl}acetic acid
Description
Properties
IUPAC Name |
2-[2-[hydroxy(phenyl)phosphoryl]benzimidazol-1-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N2O4P/c18-14(19)10-17-13-9-5-4-8-12(13)16-15(17)22(20,21)11-6-2-1-3-7-11/h1-9H,10H2,(H,18,19)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOZANFDULOAUGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)(C2=NC3=CC=CC=C3N2CC(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N2O4P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
{2-[hydroxy(phenyl)phosphoryl]-1H-benzimidazol-1-yl}acetic acid, with the CAS number 300566-65-8, is a compound of interest due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C15H13N2O4P
- Molecular Weight : 304.25 g/mol
- Structure : The compound features a benzimidazole ring substituted with a hydroxy(phenyl)phosphoryl group and an acetic acid moiety.
Research indicates that compounds similar to this compound exhibit various pharmacological activities, including:
- Antimicrobial Activity : Some benzimidazole derivatives demonstrate significant antimicrobial properties, particularly against bacterial and fungal strains .
- Enzyme Inhibition : Phosphoryl compounds often act as enzyme inhibitors, potentially targeting pathways involved in cancer metabolism or microbial resistance .
Biological Activity Overview
The biological activity of this compound can be summarized as follows:
Case Studies and Research Findings
- Antimicrobial Studies : A study evaluating the antimicrobial activity of benzimidazole derivatives found that certain compounds exhibited effective inhibition of Leishmania donovani, showing promise for treating leishmaniasis .
- Enzyme Inhibition : Research on phosphonate inhibitors indicated that similar compounds could selectively inhibit enzymes like enolase, which is critical in cancer metabolism. These findings suggest that this compound may have similar inhibitory properties .
- Cytotoxicity Evaluation : A preliminary assessment of cytotoxic effects revealed that certain analogs demonstrated selective toxicity towards cancer cells while sparing normal cells, indicating a potential therapeutic index favorable for further development .
Comparison with Similar Compounds
Substituents on the Benzimidazole Ring
- Phosphoryl vs. Sulfonyl/Sulfonic Acid Groups: The phosphoryl group in the target compound differs from sulfonyl (e.g., [2-(Methylsulfonyl)-1H-benzimidazol-1-yl]acetic acid, MW 254.26 ) or sulfonic acid (e.g., 2-Phenylbenzimidazole-5-sulfonic acid, MW 274.3 ) substituents. Biological Implications: Sulfonic acid derivatives like Ensulizole (CAS 27503-81-7) are used as UV filters , whereas sulfonyl or phosphoryl groups may enhance binding to enzymes or receptors.
Acetic Acid Derivatives
- Acetamide vs. Acetic Acid: 2-Phenyl benzimidazole-1-acetamide derivatives (e.g., compounds 3a–3q ) exhibit potent anthelmintic activity, with substituents like nitro (-NO₂) or chloro (-Cl) on the phenyl ring enhancing efficacy against Pheretima posthuma . The acetic acid moiety in the target compound may confer different pharmacokinetic properties, such as improved water solubility or altered metabolic stability.
Physicochemical Properties
Solubility and Stability
- Trifluoromethyl Substituents : [2-(Trifluoromethyl)-1H-benzimidazol-1-yl]acetic acid (CAS 313241-14-4) has a molecular weight of 244.16 and is reported to be stable under standard storage conditions . The -CF₃ group increases lipophilicity, which may reduce aqueous solubility compared to the phosphoryl-containing target compound.
- Methylthio and Sec-Butylsulfanyl Groups : Derivatives like {2-[(methylthio)methyl]-1H-benzimidazol-1-yl}acetic acid (MW 216.24 ) and [2-(sec-butylsulfanyl)-1H-benzimidazol-1-yl]acetic acid (MW 264.34 ) highlight how sulfur-containing substituents influence molecular weight and hydrophobicity.
Acid-Base Behavior
- The acetic acid group (pKa ~2.5) in the target compound contrasts with acetamide derivatives (neutral) or sulfonic acids (strongly acidic, pKa ~1 ). This difference impacts ionization under physiological conditions, affecting bioavailability and target engagement.
Data Tables
Table 1: Key Structural and Physicochemical Comparisons
*Estimated based on structural analogy.
Research Findings and Implications
- Anthelmintic Activity : Acetamide derivatives with nitro or chloro substituents (e.g., compound 3c, 3q ) demonstrate superior anthelmintic activity compared to albendazole, suggesting that electron-withdrawing groups enhance efficacy. The phosphoryl group in the target compound may offer similar benefits through polar interactions.
- Synthetic Flexibility : The acetic acid moiety allows for further derivatization, such as esterification or amidation, as seen in the synthesis of 2-phenyl benzimidazole-1-acetamides .
- Solubility Challenges : While sulfonic acid derivatives (e.g., Ensulizole ) are highly water-soluble, phosphoryl-containing compounds may require formulation optimization for drug delivery.
Q & A
Q. What are the challenges in resolving enantiomeric purity of the phosphoryl group?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
